molecular formula C21H19N3O3S2 B2594915 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide CAS No. 1260931-36-9

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide

Cat. No. B2594915
CAS RN: 1260931-36-9
M. Wt: 425.52
InChI Key: CONQUQFXUBNVGR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is a part of a novel series of analogues that have potential inhibitory activity against PARP-1 . PARP-1 inhibitors are used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophene formaldehyde, which then reacts with isopropyl chloroacetate to produce 2-thiophene acetaldehyde . This then reacts with hydroxylamine hydrochloride to produce 2-thiophene acetaldehyde oxime, which is finally reduced to 2-thiophene ethylamine .


Molecular Structure Analysis

The molecular structure analysis of such compounds often involves computational methods such as B3LYP/6-311G (2d, p) to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .

Scientific Research Applications

Antitumor Activity

The compound's derivatives have been synthesized and evaluated for their potential as antitumor agents. These studies have shown that certain derivatives possess significant antitumor activity against a variety of cancer cell lines. For example, the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have demonstrated dual inhibitory action on thymidylate synthase and dihydrofolate reductase, highlighting their potential as potent antitumor agents. These compounds have exhibited nanomolar GI50 values against tumor cells in culture, indicating their strong antitumor efficacy (Gangjee et al., 2009). Similarly, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and showed potent anticancer activity, comparable to doxorubicin, on human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Some derivatives of the compound have demonstrated antimicrobial activities. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents have shown good antibacterial and antifungal activities. These activities were comparable to streptomycin and fusidic acid, used as reference drugs, indicating their potential as effective antimicrobial agents (Hossan et al., 2012). Another study focused on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, demonstrating mild antimicrobial activities, which supports the compound's utility in developing new antimicrobial agents (Gomha et al., 2018).

Insecticidal Activity

Research into the insecticidal properties of derivatives incorporating a thiadiazole moiety has shown promising results against the cotton leafworm, Spodoptera littoralis. These findings suggest potential applications in agricultural pest management, highlighting the versatility of the compound's derivatives in various biological activities (Fadda et al., 2017).

Mechanism of Action

The compound is a potential inhibitor against PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-14-5-2-3-7-16(14)22-18(25)13-24-17-9-12-29-19(17)20(26)23(21(24)27)10-8-15-6-4-11-28-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQUQFXUBNVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide

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